Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- is a chemical compound characterized by the molecular formula and a molecular weight of 210.23 g/mol. This compound appears as a colorless to pale yellow liquid with a distinct almond odor. It is primarily utilized in various scientific research applications due to its unique chemical properties, particularly its aldehyde functional group, which is highly reactive and versatile in organic synthesis .
Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- is classified under the category of aromatic aldehydes. It is often sourced from chemical suppliers and databases such as PubChem and BenchChem, where it is cataloged for research and industrial applications. Its Chemical Abstracts Service (CAS) number is 117942-41-3, which uniquely identifies this compound in chemical literature .
The synthesis of Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- can be achieved through a two-step, one-pot reduction/cross-coupling procedure. This method typically involves the following steps:
This synthetic route is advantageous due to its efficiency and the reduced need for extensive purification processes .
The synthetic process may involve reagents such as thionyl chloride or other coupling agents that facilitate the formation of ether linkages alongside the aldehyde group. The conditions under which these reactions are carried out (temperature, solvent choice, etc.) are critical for optimizing yield and purity .
The molecular structure of Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- features a benzene ring substituted with an aldehyde group and two methoxyethyl groups. The structural representation can be denoted as follows:
InChI=1S/C11H14O4/c1-13-6-7-14-9-15-11-4-2-10(8-12)3-5-11/h2-5,8H,6-7,9H2,1H3
SOCWFLJIBDNUCX-UHFFFAOYSA-N
This structure allows for various interactions due to the presence of both hydrophilic (methoxy) and hydrophobic (benzene) components .
Key data regarding its molecular structure include:
Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- participates in several types of chemical reactions:
These reactions are fundamental in organic synthesis, allowing for the modification and construction of more complex molecular frameworks .
The mechanism of action for Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- primarily involves its aldehyde group, which is highly reactive towards nucleophiles. This reactivity facilitates various biochemical interactions:
These properties make it valuable in synthesizing pharmaceuticals and other complex organic molecules .
Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- exhibits several notable physical properties:
Chemical properties include:
These properties are crucial for its application in various chemical processes .
Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]- finds applications primarily in scientific research:
CAS No.: 31063-33-9
CAS No.: 35523-89-8
CAS No.: 22158-41-4
CAS No.:
CAS No.: 61607-82-7
CAS No.: 62453-16-1